4-chloro-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide
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Overview
Description
4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a piperazine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- **4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE
- **4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
What sets 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C15H17ClN6OS |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN6OS/c1-20-10-11(16)13(19-20)14(23)18-15(24)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,23,24) |
InChI Key |
XSMMTDYQONZCPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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